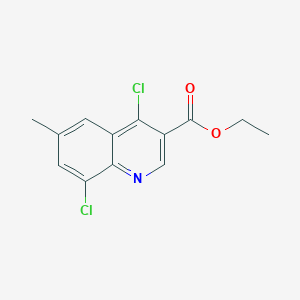

4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 4,8-dichloro-6-methylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2/c1-3-18-13(17)9-6-16-12-8(11(9)15)4-7(2)5-10(12)14/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWKASSZIIRSIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408247 | |

| Record name | 6J-032 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338795-14-5 | |

| Record name | 6J-032 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Dichloro-Methylquinoline-3-Carboxylic Acid Ethyl Esters as Versatile Scaffolds in Research and Development

A Note on Isomeric Specificity

This technical guide addresses the properties and applications of dichloro-methylquinoline-3-carboxylic acid ethyl esters. It is important to note that the specific isomer requested, 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester (CAS 338795-14-5) , is documented in chemical supplier databases but is not extensively covered in peer-reviewed scientific literature.[1][2] Consequently, detailed experimental data for this exact compound is limited.

To provide a comprehensive and technically robust resource, this guide will focus on the more frequently referenced isomer, 4,6-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester (CAS 338954-50-0) , as a representative molecule of this class.[3][4][5] The principles, synthetic methodologies, and potential biological activities discussed are broadly applicable to related isomers, including the 4,8-dichloro-6-methyl variant, based on the established chemistry of quinoline-3-carboxylates.

Introduction: The Quinoline Core in Modern Chemistry

The quinoline scaffold is a privileged heterocyclic motif that forms the structural basis for a wide array of natural products and synthetic compounds with significant pharmacological activities.[6][7] Its derivatives have been investigated for their potential as anti-cancer, antimicrobial, and anti-inflammatory agents.[6][7][8][9][10] The introduction of halogen atoms and a carboxylic ester group onto the quinoline ring system, as seen in dichloro-methylquinoline-3-carboxylic acid ethyl esters, provides medicinal chemists with a versatile platform for developing novel therapeutic agents and functional materials.

The strategic placement of chloro-substituents can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. The ethyl ester at the 3-position serves as a key functional handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the exploration of a broad chemical space.

This guide provides a detailed overview of the physicochemical properties, synthesis, analytical characterization, and potential applications of 4,6-dichloro-8-methylquinoline-3-carboxylic acid ethyl ester, serving as a valuable resource for researchers in drug discovery and organic synthesis.

Physicochemical and Structural Properties

The properties of 4,6-dichloro-8-methylquinoline-3-carboxylic acid ethyl ester are summarized in the table below. These values are based on data from chemical suppliers and computational predictions.

| Property | Value | Source |

| CAS Number | 338954-50-0 | [4][5] |

| Molecular Formula | C₁₃H₁₁Cl₂NO₂ | [4][5] |

| Molecular Weight | 284.14 g/mol | [4][5] |

| Predicted Boiling Point | 370.9 ± 37.0 °C at 760 mmHg | [3] |

| Predicted Density | 1.344 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 1.03 ± 0.44 | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted quinolines like 4,6-dichloro-8-methylquinoline-3-carboxylic acid ethyl ester typically involves a multi-step sequence. A common and versatile approach is the Gould-Jacobs reaction , followed by a chlorination step.[11][12]

The Gould-Jacobs Reaction: Building the Quinoline Core

The Gould-Jacobs reaction is a powerful method for constructing the 4-hydroxyquinoline scaffold from an appropriately substituted aniline and diethyl ethoxymethylenemalonate (DEEM).[11][12][13][14] The reaction proceeds through an initial condensation to form an anilidomethylenemalonate intermediate, which then undergoes a thermally induced intramolecular cyclization.[11][13][14]

Diagram of the Gould-Jacobs Reaction Pathway

Caption: Generalized workflow of the Gould-Jacobs reaction.

Chlorination: Functionalization of the Quinoline Core

The resulting 4-hydroxyquinoline-3-carboxylate can then be converted to the 4-chloro derivative using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[15]

Detailed Experimental Protocol (Generalized)

The following is a representative, step-by-step methodology for the synthesis of a 4-chloroquinoline-3-carboxylate derivative. Causality: The choice of a high-boiling point solvent like Dowtherm A in the cyclization step is crucial to achieve the high temperatures necessary for the 6-electron electrocyclization.[13][16] The subsequent use of POCl₃ is a standard and effective method for converting the 4-hydroxy group to a 4-chloro group, which is a versatile handle for further nucleophilic substitution reactions.[15]

Step 1: Synthesis of Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate (A Gould-Jacobs Approach)

-

A mixture of the appropriately substituted aniline (e.g., 2,4-dimethylaniline) and diethyl ethoxymethylenemalonate is heated, typically at temperatures ranging from 110°C to 140°C, for a period of 1 to 3 hours.[16]

-

The reaction mixture is then added to a high-boiling point solvent, such as Dowtherm A, and heated to approximately 250°C for 15 to 30 minutes to facilitate the thermal cyclization.[16]

-

Upon cooling, the reaction mixture is diluted with a solvent like hexane, and the precipitated solid is collected by filtration.

-

The crude product is washed with a suitable solvent and dried to yield the ethyl 4-hydroxyquinoline-3-carboxylate derivative.

Step 2: Synthesis of Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate (Chlorination)

-

The ethyl 4-hydroxyquinoline-3-carboxylate derivative from the previous step is suspended in phosphorus oxychloride (POCl₃).[15]

-

The mixture is heated to reflux (around 110°C) for approximately 20-30 minutes.[15]

-

After cooling, the reaction mixture is carefully poured into a mixture of ice and aqueous ammonia to neutralize the excess POCl₃ and precipitate the product.[15]

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Diagram of the Synthetic Workflow

Caption: A typical synthetic route to 4-chloroquinoline-3-carboxylates.

Analytical and Spectroscopic Characterization

The structural elucidation of dichloro-methylquinoline-3-carboxylic acid ethyl esters relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, the methyl group protons, and the ethyl ester protons (a quartet and a triplet). The chemical shifts of the aromatic protons will be influenced by the positions of the chloro and methyl substituents.[17][18][19][20]

-

¹³C NMR: The spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the quinoline core, the methyl carbon, and the carbons of the ethyl group.[18][19]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹.[16] Other significant peaks will include C=C and C=N stretching vibrations of the quinoline ring system and C-Cl stretching vibrations.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak (M, M+2, M+4) with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[21][22][23][24]

-

Potential Applications in Drug Discovery and Research

Anticancer Activity

Numerous studies have highlighted the potential of quinoline derivatives as anticancer agents.[6][7][25][26][27] The quinoline scaffold can be found in compounds that inhibit key cellular processes in cancer, such as cell proliferation and angiogenesis. Some quinoline-3-carboxylates have been shown to induce apoptosis in cancer cell lines.[6] The presence of chloro substituents can enhance the lipophilicity of the molecule, potentially improving its cell permeability and interaction with hydrophobic binding pockets of target proteins.

Diagram of Potential Anticancer Mechanism

Caption: A simplified representation of the potential anticancer effects.

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial agents.[8][9][10][27][28][29] Halogenated quinoline derivatives, in particular, have demonstrated potent activity against a range of bacterial and fungal pathogens.[8][9][10][29] The mechanism of action can vary but may involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. The title compound and its isomers represent promising starting points for the development of new antimicrobial drugs, especially in the context of rising antibiotic resistance.

Safety and Handling

Dichlorinated quinoline derivatives should be handled with care in a laboratory setting. The following general safety precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[30][31][32][33][34]

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[30][31][32][33][34] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place.[3]

For detailed safety information, always refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier.[30][31][32][33][34]

Conclusion

Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate, as a representative of the dichloro-methylquinoline-3-carboxylic acid ethyl ester class, is a valuable scaffold for chemical and pharmaceutical research. While specific data on the 4,8-dichloro-6-methyl isomer is limited, the established synthetic routes and the known biological activities of related quinoline derivatives suggest significant potential for this compound class in the development of novel therapeutic agents. This guide provides a foundational understanding of the properties, synthesis, and potential applications of these compounds, intended to support and inspire further research in this promising area of medicinal chemistry.

References

-

Horta, P., Henriques, M., Kuş, N., & Fausto, R. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Retrieved from [Link]

-

Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. Retrieved from [Link]

-

Filarowska, J., Fijałkowski, K., & Szulczyk, D. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Retrieved from [Link]

-

Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Retrieved from [Link]

-

Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Retrieved from [Link]

-

Li, C., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

-

ACS Publications. (2010). A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. The Journal of Organic Chemistry. Retrieved from [Link]

-

ScienceDirect. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]

-

MDPI. (2022). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Retrieved from [Link]

-

UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

3ASenrise. (n.d.). Ethyl 4,8-dichloro-6-methylquinoline-3-carboxylate, 97%. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,7-Dichloroquinoline, 99%. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubMed. (n.d.). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Retrieved from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of some novel s-triazine derivatives incorporating quinoline moiety. Retrieved from [Link]

-

ResearchGate. (n.d.). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Retrieved from [Link]

-

PubMed Central. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Retrieved from [Link]

-

ResearchGate. (2026). (PDF) Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. Retrieved from [Link]

-

Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]

-

DergiPark. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Retrieved from [Link]

-

MOLBASE. (n.d.). ethyl 4,8-dichloro-6-methylquinoline-3-carboxylate. Retrieved from [Link]

-

MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

-

TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry? Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

Sources

- 1. 338795-14-5 | Ethyl 4,8-dichloro-6-methylquinoline-3-carboxylate [3asenrise.com]

- 2. ethyl 4,8-dichloro-6-methylquinoline-3-carboxylate338795-14-5,Purity96%_UkrOrgSynthesis [molbase.com]

- 3. 4,6-DICHLORO-8-METHYLQUINOLINE-3-CARBOXYLIC ETHYL ESTER | 338954-50-0 [chemicalbook.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. 338954-50-0 | Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate - Moldb [moldb.com]

- 6. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 12. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ablelab.eu [ablelab.eu]

- 15. ETHYL 4-CHLORO-3-QUINOLINECARBOXYLATE | 13720-94-0 [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. repository.uncw.edu [repository.uncw.edu]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. tsijournals.com [tsijournals.com]

- 21. 2,4-DICHLOROQUINOLINE(703-61-7) 1H NMR [m.chemicalbook.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. tutorchase.com [tutorchase.com]

- 24. echemi.com [echemi.com]

- 25. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 26. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. derpharmachemica.com [derpharmachemica.com]

- 30. fishersci.com [fishersci.com]

- 31. sigmaaldrich.com [sigmaaldrich.com]

- 32. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 33. cdhfinechemical.com [cdhfinechemical.com]

- 34. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester (CAS 338954-50-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester is a halogenated quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a key pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this specific compound, drawing upon established principles of quinoline chemistry and the known bioactivities of structurally related molecules.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C13H11Cl2NO2 and a molecular weight of 284.14 g/mol . Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 338954-50-0 | |

| Molecular Formula | C13H11Cl2NO2 | |

| Molecular Weight | 284.14 g/mol | |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | |

| Storage Conditions | Room Temperature |

Proposed Synthesis

The proposed multi-step synthesis is outlined below:

Step 1: Condensation of 2,4-Dichloro-6-methylaniline with Diethyl ethoxymethylenemalonate

The initial step involves the reaction of 2,4-dichloro-6-methylaniline with diethyl ethoxymethylenemalonate. This reaction proceeds via a Michael addition of the aniline to the electron-deficient alkene of the malonate, followed by the elimination of ethanol to yield an anilinomethylenemalonate intermediate.

Step 2: Thermal Cyclization to form Ethyl 4-hydroxy-6,8-dichloro-6-methylquinoline-3-carboxylate

The intermediate from Step 1 undergoes a high-temperature intramolecular cyclization to form the quinoline ring system. This thermal electrocyclization is a key step in the Gould-Jacobs reaction and results in the formation of a 4-hydroxyquinoline derivative.[3]

Step 3: Chlorination to Yield this compound

The final step involves the conversion of the 4-hydroxy group to a chloro group. This is a standard transformation in quinoline chemistry and can be effectively achieved using a chlorinating agent such as phosphorus oxychloride (POCl3).[5]

Experimental Protocol: A General Approach

The following is a generalized, step-by-step protocol based on analogous syntheses. Researchers should optimize these conditions for the specific substrates.

| Step | Procedure | Rationale |

| 1 | In a round-bottom flask, combine equimolar amounts of 2,4-dichloro-6-methylaniline and diethyl ethoxymethylenemalonate. | This initiates the condensation reaction. |

| 2 | Heat the mixture, typically at 100-140°C, for 1-2 hours. | The heat drives the condensation and elimination of ethanol. |

| 3 | For the cyclization step, the resulting intermediate is heated in a high-boiling point solvent (e.g., diphenyl ether) at approximately 250°C. | High temperature is necessary to overcome the activation energy for the electrocyclization. |

| 4 | After cooling, the cyclized product (the 4-hydroxyquinoline) is isolated, often by filtration. | The product is typically a solid that precipitates upon cooling. |

| 5 | The dried 4-hydroxyquinoline intermediate is then refluxed with an excess of phosphorus oxychloride (POCl3). | POCl3 is a standard and effective reagent for converting the 4-hydroxy group to a 4-chloro group. |

| 6 | The reaction mixture is carefully poured onto ice and neutralized to precipitate the final product. | This quenches the reaction and allows for the isolation of the product. |

| 7 | The crude product is then purified, for example, by recrystallization from a suitable solvent like ethanol. | Purification is essential to remove any unreacted starting materials or byproducts. |

Potential Applications and Mechanism of Action

While specific biological data for this compound is not yet published, the broader class of quinoline-3-carboxylic acid derivatives has shown significant promise in several therapeutic areas.

Anticancer Potential:

Quinoline derivatives are known to possess antiproliferative properties. Some quinoline-3-carboxamides have been investigated as inhibitors of ATM kinase, a crucial component of the DNA damage response pathway, making them of interest in cancer therapy.[6] The structural features of the target compound, including the chlorinated quinoline core, suggest it could be a candidate for screening in anticancer assays.

Antimalarial Activity:

A notable recent discovery is the potent antimalarial activity of certain quinoline-4-carboxamides. These compounds have demonstrated a novel mechanism of action, inhibiting the parasite's translation elongation factor 2 (PfEF2), which is essential for protein synthesis.[7] This provides a compelling rationale for investigating this compound for its potential antiplasmodial activity.

Analytical Characterization

For the structural elucidation and purity assessment of this compound, a combination of standard analytical techniques would be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the chemical environment of the protons and carbons, respectively, confirming the substitution pattern on the quinoline ring and the presence of the ethyl ester group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound. The isotopic pattern of the two chlorine atoms would be a characteristic feature in the mass spectrum.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the C=O stretch of the ester and the aromatic C=C and C-N stretching vibrations of the quinoline ring.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for determining the purity of the synthesized compound.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related compounds, it may cause skin and eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents an interesting, yet underexplored, member of the quinoline class of compounds. Based on the established synthetic methodologies for quinolines and the diverse biological activities of its structural analogs, this compound warrants further investigation, particularly in the areas of oncology and infectious diseases. This guide provides a foundational framework for researchers to synthesize, characterize, and explore the therapeutic potential of this promising molecule.

References

- WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google P

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (URL: [Link])

-

4,7-dichloroquinoline - Organic Syntheses Procedure. (URL: [Link])

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. (URL: [Link])

-

Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC - NIH. (URL: [Link])

-

Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate - PMC - NIH. (URL: [Link])

-

Ethyl 3,7-dichloroquinoline-8-carboxylate - PMC - NIH. (URL: [Link])

-

Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem - NIH. (URL: [Link])

-

Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives - ResearchGate. (URL: [Link])

-

AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (URL: [Link])

- WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives - Google P

-

Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives | Asian Journal of Chemistry. (URL: [Link])

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (URL: [Link])

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (URL: [Link])

-

Synthesis and Biological Activity of 8-(Dialkylamino)-3-aryl-6-oxo-2,4-dicyanobicyclo[3.2.1]octane-2,4-dicarboxylic Acids Diethyl Esters - ResearchGate. (URL: [Link])

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties - MDPI. (URL: [Link])

-

6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem - NIH. (URL: [Link])

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - NIH. (URL: [Link])

-

A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives - NIH. (URL: [Link])

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - MDPI. (URL: [Link])

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])

-

6-Methylquinoline | C10H9N | CID 7059 - PubChem. (URL: [Link])

Sources

- 1. 4,6-Dichloroquinoline-3-carboxylic acid ethyl ester | Sigma-Aldrich [sigmaaldrich.com]

- 2. ablelab.eu [ablelab.eu]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,6-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4,6-dichloro-8-methylquinoline-3-carboxylic acid ethyl ester, a halogenated quinoline derivative of interest in medicinal chemistry and synthetic organic chemistry. Quinoline scaffolds are prevalent in a wide array of therapeutic agents, including those with antibacterial, antimalarial, and anticancer properties. The strategic placement of chloro and methyl groups on the quinoline ring, along with the carboxylic acid ethyl ester at the 3-position, offers a versatile template for further chemical modification and drug design. This document will delve into the physicochemical properties, synthesis, characterization, and potential applications of this compound, providing field-proven insights for laboratory applications.

It is important to note that while the focus of this guide is on the 4,6-dichloro-8-methyl isomer, the broader class of dichlorinated methylquinoline carboxylic acid esters shares common synthetic pathways and spectroscopic characteristics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of 4,6-dichloro-8-methylquinoline-3-carboxylic acid ethyl ester are summarized below.

| Property | Value | Source |

| Molecular Weight | 284.14 g/mol | [1] |

| Molecular Formula | C₁₃H₁₁Cl₂NO₂ | [1] |

| CAS Number | 338954-50-0 | [1][2] |

| Canonical SMILES | O=C(OCC)C1=C(Cl)C2=C(C)C=C(Cl)C=C2N=C1 | |

| Purity | Typically ≥97% | [1] |

| Boiling Point (Predicted) | 370.9 ± 37.0 °C | [2] |

| Density (Predicted) | 1.344 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 1.03 ± 0.44 | [2] |

| Storage Conditions | Room temperature, sealed in a dry environment | [1][3] |

Synthesis of the Quinoline Core

The synthesis of the quinoline ring system is a well-established area of organic chemistry, with several named reactions providing access to this important heterocyclic scaffold. The Gould-Jacobs reaction, first reported in 1939, is a particularly relevant and versatile method for preparing 4-hydroxyquinoline derivatives, which are key precursors to the target 4-chloroquinolines.[4][5]

The Gould-Jacobs Reaction: A Foundational Approach

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[4] Subsequent hydrolysis and decarboxylation can yield the 4-quinolinone core.[5] This method is particularly effective for anilines bearing electron-donating groups at the meta-position.[4] While traditionally requiring high temperatures and long reaction times, modern adaptations, such as the use of microwave irradiation, have significantly improved reaction efficiency.[4][6]

The general mechanism of the Gould-Jacobs reaction proceeds through several key steps:

-

Condensation: The synthesis begins with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol molecule to form a stable anilidomethylenemalonate intermediate.[4]

-

Thermal Cyclization: This step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization, forming the quinoline ring system.[4]

The following diagram illustrates the generalized workflow for the synthesis of a 4-hydroxyquinoline-3-carboxylic acid ester via the Gould-Jacobs reaction, which is a precursor to the target molecule.

Sources

The Strategic Synthesis of Ethyl 4,8-dichloro-6-methylquinoline-3-carboxylate: A Core Intermediate in Drug Discovery

Abstract: Ethyl 4,8-dichloro-6-methylquinoline-3-carboxylate stands as a critical scaffold in medicinal chemistry, primarily serving as a versatile precursor for the development of potent kinase inhibitors and other therapeutic agents. Its synthesis is a multi-step process that requires a nuanced understanding of classical organic reactions, including the Gould-Jacobs reaction and Vilsmeier-Haack type chlorination. This technical guide provides an in-depth exploration of the synthetic pathway, detailing the underlying mechanisms, experimental protocols, and the rationale behind the selection of reagents and conditions. It is intended for researchers and professionals in drug development seeking a comprehensive understanding of the preparation of this key molecular building block.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The specific substitution pattern of ethyl 4,8-dichloro-6-methylquinoline-3-carboxylate makes it an exceptionally valuable intermediate. The chlorine atoms at the 4 and 8 positions serve as reactive handles for subsequent nucleophilic substitution reactions, allowing for the introduction of diverse functionalities to modulate pharmacological activity and selectivity. The ester group at the 3-position can also be modified, for instance, through hydrolysis to the corresponding carboxylic acid, which is a key functional group in many drug pharmacophores.[4][5]

Retrosynthetic Analysis & Synthesis Strategy

A logical retrosynthetic analysis of the target molecule reveals a convergent synthetic strategy. The core quinoline ring is most effectively constructed via the Gould-Jacobs reaction. The dichlorination can be achieved in a subsequent step from a 4-hydroxyquinoline intermediate.

This leads to a three-step forward synthesis:

-

Condensation: Reaction of 2-chloro-4-methylaniline with diethyl 2-(ethoxymethylene)malonate (DEEMM).

-

Thermal Cyclization: High-temperature intramolecular cyclization of the resulting enamine intermediate to form the 4-hydroxyquinoline ring system.

-

Dichlorination: Conversion of the 4-hydroxy group and another position on the ring to chlorides using a potent chlorinating agent like phosphorus oxychloride (POCl₃).

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthetic Protocols and Mechanistic Insights

The overall synthetic workflow is a robust and well-established route for producing quinoline derivatives.

Caption: Overall synthetic workflow for the target compound.

Step 1 & 2: The Gould-Jacobs Reaction

The first two steps of the synthesis constitute the Gould-Jacobs reaction, a powerful method for constructing the quinoline core.[6][7]

Part A: Condensation

The synthesis begins with the condensation of an aniline, in this case, 2-chloro-4-methylaniline, with diethyl 2-(ethoxymethylene)malonate (DEEMM).[8][9] This reaction proceeds via a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEMM, followed by the elimination of ethanol to form a stable enamine intermediate.[7][10]

Part B: Thermal Cyclization

This critical step requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization.[7] The high energy barrier is often overcome by using high-boiling point solvents like Dowtherm A or by employing microwave irradiation, which can shorten reaction times and improve yields.[10] This intramolecular reaction forms the quinoline ring system, yielding ethyl 4-hydroxy-8-chloro-6-methylquinoline-3-carboxylate.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-8-chloro-6-methylquinoline-3-carboxylate

-

Reaction Setup: In a flask equipped with a stirrer and reflux condenser, combine 2-chloro-4-methylaniline and a slight excess of diethyl 2-(ethoxymethylene)malonate.

-

Initial Condensation: Heat the mixture gently (e.g., 100-120 °C) for 1-2 hours to drive the initial condensation and removal of ethanol.

-

Cyclization: Add a high-boiling solvent (e.g., Dowtherm A) and heat the mixture to a high temperature (e.g., 250 °C) for 30-60 minutes.

-

Workup: Cool the reaction mixture. The product often precipitates and can be collected by filtration. Wash the solid with a suitable solvent like ethanol or ether to remove residual high-boiling solvent and unreacted starting materials.

| Reagent/Parameter | Molar Ratio/Value | Rationale |

| 2-Chloro-4-methylaniline | 1.0 eq | Starting aniline |

| Diethyl 2-(ethoxymethylene)malonate | 1.0 - 1.2 eq | Michael acceptor and source of C2-C3-ester fragment |

| Temperature (Cyclization) | > 250 °C | To overcome the activation energy for the 6π-electrocyclization |

| Solvent | Dowtherm A or neat | High boiling point allows for the necessary reaction temperature |

Step 3: Vilsmeier-Haack Type Dichlorination

The final step involves the conversion of the 4-hydroxyquinoline intermediate to the target 4,8-dichloro compound. This is achieved using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of dimethylformamide (DMF). This reaction is a variation of the Vilsmeier-Haack reaction.[11][12]

Mechanism Insight: The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form. The lone pair on the nitrogen atom can donate electron density into the ring, making the oxygen of the carbonyl group nucleophilic. This oxygen attacks the phosphorus atom of POCl₃. A subsequent series of eliminations and nucleophilic attacks by chloride ions results in the substitution of the hydroxyl group at the C4 position with a chlorine atom. The chlorination at the C8 position is a consequence of the harsh reaction conditions and the electronic nature of the quinoline ring.

Experimental Protocol: Synthesis of Ethyl 4,8-dichloro-6-methylquinoline-3-carboxylate

-

Reaction Setup: In a flask equipped with a stirrer and reflux condenser, suspend the ethyl 4-hydroxy-8-chloro-6-methylquinoline-3-carboxylate in an excess of phosphorus oxychloride (POCl₃).

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) for several hours (2-4 hours is typical). The reaction progress can be monitored by TLC.

-

Workup: Carefully cool the reaction mixture. Slowly and cautiously pour the mixture onto crushed ice to quench the excess POCl₃.[13] This is a highly exothermic process.

-

Isolation: The product will precipitate as a solid. Neutralize the acidic solution with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to a neutral or slightly basic pH.

-

Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

| Reagent/Parameter | Molar Ratio/Value | Rationale |

| Ethyl 4-hydroxy-8-chloro-6-methylquinoline-3-carboxylate | 1.0 eq | Substrate |

| Phosphorus oxychloride (POCl₃) | Large excess | Acts as both reagent and solvent |

| Temperature | Reflux (~107 °C) | Provides energy for the chlorination reaction |

Characterization of Starting Materials and Final Product

Accurate characterization of the starting materials and the final product is crucial for validating the success of the synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 2-Chloro-4-methylaniline | C₇H₈ClN | 141.60 | Colorless to pale yellow liquid | 615-65-6[8][14] |

| Diethyl 2-(ethoxymethylene)malonate | C₁₀H₁₆O₅ | 216.23 | Colorless liquid | 87-13-8[15][16] |

| Ethyl 4,8-dichloro-6-methylquinoline-3-carboxylate | C₁₃H₁₁Cl₂NO₂ | 299.14 | Off-white to yellow solid | Not available |

Applications in Drug Development

Ethyl 4,8-dichloro-6-methylquinoline-3-carboxylate is a highly sought-after intermediate in the synthesis of kinase inhibitors.[8] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The dichloroquinoline scaffold allows for the strategic introduction of functionalities that can target the ATP-binding site of specific kinases, leading to the development of targeted cancer therapies.[1] The quinoline core is also found in drugs with antimalarial, antibacterial, and antileishmanial activities.[2][17]

For example, the chlorine at the C4 position is readily displaced by amines, allowing for the construction of libraries of 4-aminoquinoline derivatives. These derivatives have shown promise as inhibitors of various tyrosine kinases. The substituent at the C8 position can also be modified to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

Conclusion

The synthesis of ethyl 4,8-dichloro-6-methylquinoline-3-carboxylate is a well-defined and scalable process that relies on fundamental organic reactions. A thorough understanding of the Gould-Jacobs reaction for the construction of the quinoline core and the subsequent Vilsmeier-Haack type dichlorination is essential for the successful execution of this synthesis. The resulting compound is a valuable and versatile intermediate that continues to play a significant role in the discovery and development of new therapeutic agents, particularly in the field of oncology. The strategic placement of reactive chlorine atoms provides a platform for extensive derivatization, enabling the exploration of structure-activity relationships and the optimization of drug candidates.

References

-

PubChem. (n.d.). Diethyl (ethoxymethylene)malonate. National Center for Biotechnology Information. Retrieved from [Link]

- Kharb, R., Sharma, P. C., & Yar, M. S. (2011). Synthesis and anti-breast cancer activities of substituted quinolines. Acta Poloniae Pharmaceutica, 68(3), 345-352.

- Kumar, A., Sharma, S., & Kumar, D. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1391-1401.

-

Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

- Prajapati, D., & Sandhu, J. S. (1994). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 33B(6), 555-557.

-

ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. Retrieved from [Link]

- Avanzo, A. G., de Mello, M. V., & Ferreira, E. I. (2025). Quinolines: the role of substitution site in antileishmanial activity. Frontiers in Chemistry, 13.

- Wolska, L., & Koba, M. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(13), 5080.

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

-

ChemAnalyst. (n.d.). CAS 87-13-8: Diethyl 2-(Ethoxymethylene)malonate: A Versatile Chemical Intermedia. Retrieved from [Link]

- Singh, S., Kumar, A., & Singh, R. K. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17897-17919.

- Asghari, S., Ramezani, M., & Al-Harrasi, A. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7306.

-

Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

- Al-Mulla, A. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. International Journal of Industrial Chemistry, 4(1), 22.

- Swenson, R. E., Sowin, T. J., & Zhang, H. Q. (2002). Synthesis of Substituted Quinolines Using the Dianion Addition of N-Boc-anilines and α-Tolylsulfonyl-α,β-unsaturated Ketones. The Journal of Organic Chemistry, 67(26), 9182-9185.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Diethyl Ethoxymethylenemalonate: Synthesis and Industrial Impact. Retrieved from [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

- El-Dean, A. M. K., Geies, A. A., & Badr, M. Z. A. (1997). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 2(1), 1-8.

-

ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Retrieved from [Link]

- Lahna, A., & Aouad, M. R. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.

- Royal Society of Chemistry. (2016). 5.1.5. Synthesis of 2-Nitro-4-methylaniline.

- Wang, L., Liu, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 856983.

- Canadian Journal of Chemistry. (2023).

- Minihane, M., & Senge, M. O. (2021). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 28(37), 7624-7643.

Sources

- 1. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. hnsincere.com [hnsincere.com]

- 10. ablelab.eu [ablelab.eu]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. growingscience.com [growingscience.com]

- 13. researchgate.net [researchgate.net]

- 14. 2-Chloro-4-methylaniline | 615-65-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 15. Diethyl (ethoxymethylene)malonate | C10H16O5 | CID 6871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Diethyl ethoxymethylenemalonate | 87-13-8 [chemicalbook.com]

- 17. Frontiers | Quinolines: the role of substitution site in antileishmanial activity [frontiersin.org]

A Technical Guide to 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester: Synthesis, Properties, and Potential Applications

Disclaimer: The subject of this technical guide, 4,8-dichloro-6-methylquinoline-3-carboxylic acid ethyl ester, is a specialized chemical compound with limited direct references in publicly available scientific literature. Consequently, this document provides a prospective analysis based on established principles of quinoline chemistry, data from closely related analogs, and plausible synthetic routes. The experimental protocols detailed herein are proposed methodologies and should be adapted and optimized under appropriate laboratory conditions.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Quinoline derivatives have demonstrated significant potential as antibacterial, anticancer, anti-inflammatory, and antimalarial agents.[3][4] The biological activity of these compounds is often finely tuned by the nature and position of substituents on the quinoline core. This guide focuses on a specific, polysubstituted derivative, this compound, providing a comprehensive overview of its probable synthesis, predicted physicochemical properties, and potential applications in medicinal chemistry and drug development.

Proposed Synthesis of this compound

The most logical and well-established method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid esters is the Gould-Jacobs reaction.[5][6] This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. Subsequent chlorination of the resulting 4-hydroxyquinoline intermediate would yield the target compound.

Part 1: Synthesis of the Key Intermediate: 2,4-Dichloro-6-methylaniline

A potential route to 2,4-dichloro-6-methylaniline starts from a commercially available nitrotoluene derivative, followed by chlorination and reduction.

Experimental Protocol: Synthesis of 2,4-Dichloro-6-methylaniline

-

Nitration of 2-Chloro-6-methylaniline: To a stirred solution of 2-chloro-6-methylaniline in a suitable solvent, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-10 °C). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured onto ice, and the precipitated product, 2-chloro-6-methyl-4-nitroaniline, is collected by filtration.

-

Reduction of the Nitro Group: The synthesized 2-chloro-6-methyl-4-nitroaniline is then reduced to the corresponding aniline. A common method involves the use of a reducing agent such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid).[7] The reaction mixture is heated, and upon completion (monitored by TLC), the iron salts are filtered off, and the product is extracted into an organic solvent. The solvent is then removed under reduced pressure to yield 2,4-dichloro-6-methylaniline.

Part 2: Gould-Jacobs Reaction and Subsequent Chlorination

With the key aniline intermediate in hand, the synthesis proceeds through the classical Gould-Jacobs reaction followed by chlorination.

Experimental Protocol: Synthesis of this compound

-

Condensation: 2,4-dichloro-6-methylaniline is reacted with a slight excess of diethyl ethoxymethylenemalonate (DEEM). This reaction can be carried out neat or in a high-boiling solvent and is typically heated to drive the condensation.[8] The progress of the reaction is monitored by the evolution of ethanol.

-

Thermal Cyclization: The intermediate from the condensation step is subjected to high-temperature thermal cyclization to form the quinoline ring. This is often achieved by heating the reaction mixture in a high-boiling solvent like diphenyl ether or by using microwave irradiation, which can significantly reduce reaction times.[9][10] The product of this step is ethyl 4-hydroxy-8-chloro-6-methylquinoline-3-carboxylate.

-

Chlorination: The final step is the conversion of the 4-hydroxy group to a chloro group. This is typically achieved by treating the 4-hydroxyquinoline intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).[11][12] The reaction is usually performed under reflux, and after completion, the excess chlorinating agent is carefully quenched. The product, this compound, is then isolated and purified, typically by column chromatography.

Caption: Proposed synthetic workflow for this compound.

Predicted Physicochemical and Spectroscopic Properties

Due to the absence of experimental data for the target compound, its properties are predicted based on closely related analogs, such as 4,6-dichloro-8-methylquinoline-3-carboxylic acid ethyl ester and other dichlorinated quinoline derivatives.[13][14]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₁Cl₂NO₂ |

| Molecular Weight | 284.14 g/mol |

| Appearance | Likely a white to off-white solid |

| Melting Point | Expected to be in the range of 100-150 °C |

| Boiling Point | > 350 °C (Predicted) |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. |

| pKa | Estimated to be around 1-2 (Predicted for the protonated quinoline nitrogen)[13] |

Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a triplet and a quartet), a singlet for the methyl group, and distinct signals for the aromatic protons on the quinoline ring. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro and methyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the carbons of the quinoline ring system. The carbons attached to the chlorine atoms will show characteristic chemical shifts.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

Potential Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a cornerstone in the development of various therapeutic agents. The specific substitution pattern of this compound suggests several potential areas of application.

-

Anticancer Activity: Many substituted quinolines exhibit potent anticancer activity by targeting various cellular pathways. The chloro and methyl substituents on the benzene ring, along with the carboxylic acid ester at the 3-position, could confer selectivity towards certain cancer cell lines.[3] The ester can also serve as a handle for further derivatization to improve potency and pharmacokinetic properties.

-

Antimicrobial Agents: Quinolone and fluoroquinolone antibiotics are a major class of antibacterial drugs. While the target compound lacks the typical N-alkylation and C-7 substituent of fluoroquinolones, the core quinoline-3-carboxylic acid moiety is a key pharmacophore.[15] It could serve as a scaffold for the development of novel antibacterial or antifungal agents.

-

Anti-inflammatory Properties: Certain quinoline derivatives have shown anti-inflammatory activity.[16] The structural features of the target compound could allow it to interact with enzymes or receptors involved in inflammatory pathways.

The ethyl ester group in the target molecule provides a versatile point for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. This approach is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize lead compounds.

Caption: Potential biological pathways and therapeutic applications of the target compound.

Conclusion and Future Directions

While direct experimental data on this compound is scarce, this technical guide provides a solid foundation for its synthesis and exploration. The proposed synthetic route, based on the well-established Gould-Jacobs reaction, offers a reliable method for its preparation. The predicted physicochemical properties and potential biological activities, derived from closely related analogs, highlight this compound as a promising scaffold for further investigation in medicinal chemistry. Future research should focus on the successful synthesis and characterization of this molecule, followed by a systematic evaluation of its biological properties to unlock its full therapeutic potential.

References

-

PubChem. (n.d.). 2,5-Dichloro-8-methylquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-chloro-6-methylaniline.

-

RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

-

PubChem. (n.d.). Methyl quinoline-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

-

MOLBASE. (n.d.). 2,4-Dichloro-quinoline-3-carboxylic acid methyl ester. Retrieved from [Link]

-

Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,6-Dichloroaniline. Retrieved from [Link]

-

MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

-

MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2,6-dichloro-4-nitroaniline. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

-

Canadian Journal of Chemistry. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. iipseries.org [iipseries.org]

- 7. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. ablelab.eu [ablelab.eu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 13. 4,6-DICHLORO-8-METHYLQUINOLINE-3-CARBOXYLIC ETHYL ESTER | 338954-50-0 [chemicalbook.com]

- 14. 2,4-Dichloro-quinoline-3-carboxylic acid methyl ester|213181-21-6 - MOLBASE Encyclopedia [m.molbase.com]

- 15. researchgate.net [researchgate.net]

- 16. chemimpex.com [chemimpex.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial properties. This technical guide focuses on ethyl 4,8-dichloro-6-methylquinoline-3-carboxylate, a halogenated quinoline derivative with significant potential for further development. We will explore its synthetic pathways, physicochemical characteristics, and the structure-activity relationships of related compounds. This guide provides detailed experimental protocols, comparative data analysis, and an examination of the underlying mechanisms of action to empower researchers in the rational design of novel therapeutic agents based on this privileged heterocyclic system.

Introduction: The Quinoline Moiety as a Privileged Scaffold

Quinoline, a bicyclic aromatic heterocycle, is a prominent structural motif in a vast number of natural products and synthetic compounds with significant biological activities.[1] Its derivatives have been successfully developed into drugs for a wide range of diseases, including malaria, cancer, and bacterial infections.[2][3] The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological and pharmacokinetic properties.

Among the diverse classes of quinoline derivatives, those bearing a carboxylic acid or ester functionality at the 3-position have garnered considerable attention. These quinoline-3-carboxylic acid derivatives have been shown to exhibit potent antiproliferative and antimicrobial activities.[4][5] This guide will provide a deep dive into a specific, highly substituted member of this class: 4,8-dichloro-6-methylquinoline-3-carboxylic acid ethyl ester . We will dissect its synthesis, explore the impact of its unique substitution pattern, and analyze its relationship with other bioactive quinoline analogs.

Synthesis of this compound

The synthesis of the target compound can be logically approached through a multi-step process, beginning with the construction of the core quinoline ring system via the well-established Gould-Jacobs reaction, followed by strategic chlorination steps.

Core Synthesis via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely used method for the synthesis of 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate (DEEM).[6][7] This reaction proceeds through a condensation-cyclization sequence.

The proposed initial step for our target molecule involves the reaction of 2,4-dichloro-5-methylaniline with DEEM. This is followed by a high-temperature cyclization to yield the intermediate, ethyl 4-hydroxy-6-methyl-8-chloroquinoline-3-carboxylate.

Conceptual Synthesis Pathway

Caption: Proposed synthetic route for the target compound.

Chlorination of the Quinolone Intermediate

Following the formation of the 4-hydroxyquinoline core, the next critical step is the introduction of a chlorine atom at the 4-position. This is typically achieved by treating the 4-hydroxyquinoline intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction converts the hydroxyl group into a more reactive chloro group, yielding the final product, this compound.

Detailed Experimental Protocol: A Representative Gould-Jacobs Synthesis

Step 1: Condensation of Aniline and DEEM

-

In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture at 120-130°C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

Step 2: Thermal Cyclization

-

The crude condensation product is added to a high-boiling point solvent, such as diphenyl ether.

-

The mixture is heated to approximately 250°C for 30-60 minutes.[8]

-

Upon cooling, the cyclized product often precipitates and can be collected by filtration.

Step 3: Chlorination

-

The dried 4-hydroxyquinoline intermediate (1.0 eq) is suspended in phosphorus oxychloride (excess).

-

The mixture is heated at reflux for 2-4 hours.

-

After cooling, the excess phosphorus oxychloride is carefully removed under reduced pressure.

-

The residue is cautiously poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude 4-chloroquinoline derivative.

Step 4: Purification and Characterization

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

-

The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties and Characterization

The physicochemical properties of this compound are presented in the table below. These properties are crucial for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁Cl₂NO₂ | - |

| Molecular Weight | 284.14 g/mol | - |

| CAS Number | 338954-50-0 | - |

| Appearance | Solid | [9] |

| Purity | >97% (typical) | - |

| Storage | Room Temperature | - |

Characterization Data of a Related Compound (Ethyl 4-hydroxyquinoline-3-carboxylate):

Related Compounds and Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Understanding the structure-activity relationship (SAR) is paramount for the design of more potent and selective analogs.

The Importance of the 3-Carboxylate Group

The ethyl carboxylate group at the 3-position is a key feature for the biological activity of many quinoline derivatives. Studies have shown that this group is often involved in crucial interactions with biological targets. For instance, in some anticancer quinolines, the carboxylate can form hydrogen bonds with amino acid residues in the active site of enzymes.[5]

The Influence of Halogen Substituents

The presence and position of halogen atoms on the quinoline scaffold can significantly modulate the compound's activity. Chlorine atoms, being electron-withdrawing and lipophilic, can influence the electronic properties of the ring system and enhance membrane permeability. The dichloro substitution pattern in the target molecule (at positions 4 and 8) is expected to have a profound impact on its biological profile. Halogenated quinolines have demonstrated potent antimicrobial and anticancer activities.[1][4]

The Role of the 6-Methyl Group

The methyl group at the 6-position is another important feature. This small alkyl group can influence the compound's lipophilicity and steric profile, potentially affecting its binding to target proteins and its metabolic stability.

Comparative Analysis of Related Compounds

To illustrate the SAR, the following table compares the biological activities of several quinoline-3-carboxylic acid derivatives.

| Compound | R¹ | R² | R³ | Biological Activity | Reference |

| Target Compound | Cl | Cl | CH₃ | Anticipated Anticancer/Antimicrobial | - |

| Analog 1 | H | H | H | Moderate Anticancer | [5] |

| Analog 2 | F | H | H | Potent Antimicrobial | [4] |

| Analog 3 | Cl | H | H | Potent Anticancer | [11] |

Note: Specific activity data for the target compound is not publicly available and would require experimental determination.

Biological Activities and Potential Mechanisms of Action

Quinoline-3-carboxylic acid derivatives have been reported to exhibit a range of biological activities, with anticancer and antimicrobial effects being the most prominent.

Anticancer Activity

Many quinoline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[12][13] The proposed mechanisms of action are diverse and can include:

-

Inhibition of Topoisomerases: Some quinolones are known to target DNA topoisomerases, enzymes crucial for DNA replication and repair. By stabilizing the enzyme-DNA complex, they induce double-strand breaks, leading to apoptosis.[12]

-

Kinase Inhibition: Quinolines can act as inhibitors of various protein kinases that are often dysregulated in cancer, thereby disrupting signaling pathways involved in cell growth and proliferation.

-

Induction of Apoptosis: Several quinoline derivatives have been shown to induce programmed cell death in cancer cells through the upregulation of pro-apoptotic proteins.[5]

Potential Anticancer Signaling Pathway

Caption: Potential mechanisms of anticancer action for quinoline derivatives.

Antimicrobial Activity

The antimicrobial properties of quinolones are well-documented, with several fluoroquinolone antibiotics being in clinical use.[4] The primary mechanism of action for antibacterial quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[4] Dichloro-substituted quinolines have also shown promising activity against various bacterial and fungal strains.[14]

Antimicrobial Action Workflow

Caption: Simplified workflow of the antimicrobial action of quinolones.

Biological Evaluation Protocols

Antiproliferative Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Prepare a serial dilution of the test compound in a 96-well microtiter plate with a suitable broth medium.

-

Inoculate each well with a standardized bacterial or fungal suspension.

-

Incubate the plate at an appropriate temperature for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its unique substitution pattern, combining a reactive 4-chloro group, a lipophilic 8-chloro group, and an electron-donating 6-methyl group, provides a strong foundation for potent biological activity. The synthetic route, anchored by the Gould-Jacobs reaction, is well-established and allows for the generation of a diverse library of analogs for further SAR studies.

Future research should focus on the detailed biological evaluation of this compound and its derivatives against a panel of cancer cell lines and microbial strains. Elucidation of the specific molecular targets and signaling pathways will be crucial for understanding its mechanism of action and for guiding the rational design of next-generation quinoline-based drugs with improved efficacy and safety profiles.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(19), 3583.

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(1), 163.

- Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of Infectious Diseases, 10 Suppl 1, S16-20.

- Preparation of 4-hydroxyquinoline compounds. (1951). U.S.

- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(1), 108-118.

- 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers. (2001). U.S.

- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4192.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(37), 25867-25887.

- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.

- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(16), 4945.

- 4-Hydroxyquinoline-3-carboxylic acid ethyl ester AldrichCPR 26892-90-0. Sigma-Aldrich.

- Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives.

- Gould Jacobs Quinoline forming reaction. Biotage.

- Biological Activities of Quinoline Derivatives. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1145-1166.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(37), 25867-25887.

- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4192.

- Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 1-10.

- Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. New Journal of Chemistry, 46(1), 225-238.

- Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 88(10), 1083-1117.

- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 83-87.

- 4-hydroxyquinoline-3-carboxylic acid ethyl ester. Chongqing Chemdad Co., Ltd.

- A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Chemistry of Heterocyclic Compounds, 59(10), 823-830.

- 3-Hydroxyquinoline-4-carboxylic acid. PubChem.

Sources

- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. ablelab.eu [ablelab.eu]

- 9. 4-Hydroxyquinoline-3-carboxylic acid ethyl ester AldrichCPR 26892-90-0 [sigmaaldrich.com]

- 10. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. globalresearchonline.net [globalresearchonline.net]